![molecular formula C8H14N2O3 B14231568 1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione CAS No. 586979-12-6](/img/structure/B14231568.png)
1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione can be achieved through several routes. One common method involves the reaction of maleic anhydride with 2-aminoethanol, followed by cyclization to form the pyrrolidine-2,5-dione ring . The reaction conditions typically include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidinone derivatives: These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Pyrrolone derivatives: These compounds have a similar five-membered ring but with different substituents, leading to varied biological properties.
N-substituted carboxylic acid imides: These compounds have a similar imide group but differ in their substituents and applications.
The uniqueness of this compound lies in its specific functional groups and their ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
586979-12-6 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-[2-(2-hydroxyethylamino)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H14N2O3/c11-6-4-9-3-5-10-7(12)1-2-8(10)13/h9,11H,1-6H2 |
InChI Key |
FGUWQOXFAWOFGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



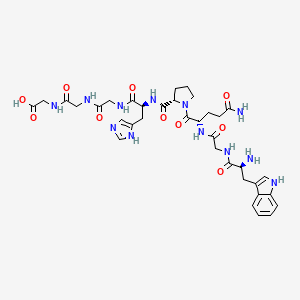
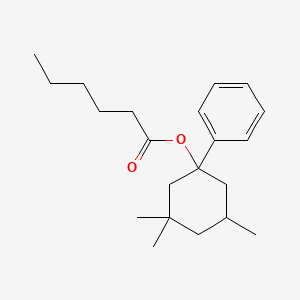
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
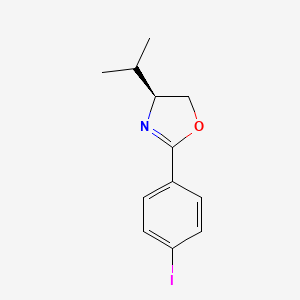
![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)
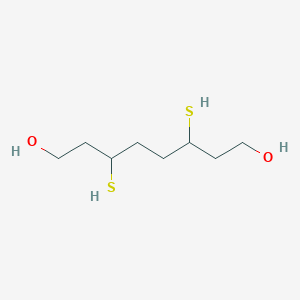
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
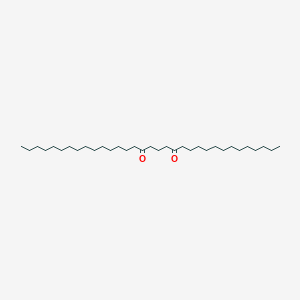
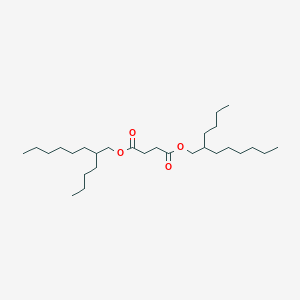
![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)
![N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride](/img/structure/B14231558.png)
![1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-](/img/structure/B14231573.png)
